molecular formula C8H14BrNO B1266738 N-Allyl-2-bromoisovaleramide CAS No. 6940-59-6

N-Allyl-2-bromoisovaleramide

Cat. No.: B1266738
CAS No.: 6940-59-6
M. Wt: 220.11 g/mol
InChI Key: WCNCYFCHRAPWKD-UHFFFAOYSA-N
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Description

N-Allyl-2-bromoisovaleramide is an organic compound with the molecular formula C8H14BrNO It is a brominated derivative of isovaleramide, featuring an allyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-2-bromoisovaleramide can be synthesized through the bromination of N-allyl isovaleramide. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) and light to initiate the reaction . The reaction proceeds via an allylic bromination mechanism, where the bromine atom is introduced at the allylic position adjacent to the double bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-bromoisovaleramide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The allylic position can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-allyl isovaleramide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: N-allyl-2-hydroxyisovaleramide or N-allyl-2-aminoisovaleramide.

    Oxidation: N-allyl-2-oxo-isovaleramide.

    Reduction: N-allyl isovaleramide.

Scientific Research Applications

N-Allyl-2-bromoisovaleramide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Allyl-2-bromoisovaleramide involves its interaction with molecular targets through its bromine and allyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the allyl group can undergo various transformations, including oxidation and reduction. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-bromobenzamide
  • N-Allyl-2-iodobenzamide
  • N-Allyl-2-chloro-4-nitrobenzamide

Uniqueness

N-Allyl-2-bromoisovaleramide is unique due to its specific structure, which combines the properties of an allyl group and a brominated isovaleramide. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-3-methyl-N-prop-2-enylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-4-5-10-8(11)7(9)6(2)3/h4,6-7H,1,5H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNCYFCHRAPWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266938
Record name 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide
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Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6940-59-6
Record name 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6940-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC60157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60157
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Record name 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-2-BROMOISOVALERAMIDE
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